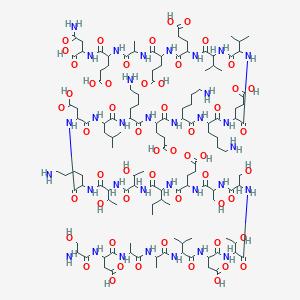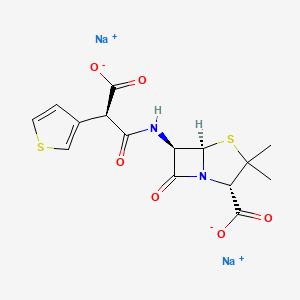
Nickel chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel chloride, also known as nickel(II) chloride, is a chemical compound with the formula NiCl₂. It exists in both anhydrous and hydrated forms, with the anhydrous form being yellow and the more familiar hexahydrate form being green. This compound is a significant source of nickel for chemical synthesis and is known for its deliquescent properties, meaning it can absorb moisture from the air to form a solution .
作用機序
Target of Action
Nickel chloride (NiCl2) primarily targets nucleic factor κB (NF-κB) and cyclooxygenase-2 (COX-2) in cells . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which have roles in inflammation and pain .
Mode of Action
This compound interacts with its targets by elevating the protein expression of NF-κB and COX-2 . This interaction results in changes in the cell’s inflammatory responses. It also induces the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to the cell .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to induce pyroptosis, a form of programmed cell death, through the Nrf2/NLRP3 pathway . It also influences the expression of various pro-inflammatory and anti-inflammatory mediators, thereby affecting the inflammatory response . Furthermore, this compound has been found to be involved in glycolysis and gluconeogenesis pathways, apoptosis, protein degradation, and stress responses including inflammation and oxidative stress .
Pharmacokinetics
This compound is a water-soluble compound that can be absorbed by inhalation and ingestion . It has been estimated that 75% of inspired nickel is retained in the respiratory tree .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It can cause crosslinking of amino acids to DNA, alter gene expression, induce gene mutations, and form reactive oxygen species . These effects can lead to various cellular responses, including inflammation, oxidative stress, and cell death .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, this compound is deliquescent, meaning it can absorb moisture from the air to form a solution . This property can affect its stability and efficacy. Moreover, this compound is known to be carcinogenic to the lungs and nasal passages in cases of long-term inhalation exposure . Therefore, the environment in which this compound is present can significantly impact its action and potential health risks.
生化学分析
Biochemical Properties
Nickel chloride is involved in several biochemical reactions, primarily due to its ability to act as a cofactor for various enzymes. One of the most well-known enzymes that require nickel is urease, which catalyzes the hydrolysis of urea into carbon dioxide and ammonia. This compound also interacts with [NiFe]-hydrogenase, an enzyme that plays a crucial role in microbial energy metabolism by catalyzing the reversible oxidation of molecular hydrogen .
Additionally, this compound is a component of carbon monoxide dehydrogenase, which is involved in the oxidation of carbon monoxide to carbon dioxide. This enzyme is essential for certain anaerobic bacteria that utilize carbon monoxide as a carbon source . This compound’s interaction with these enzymes highlights its importance in various biochemical pathways.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound has been found to increase DNA methylation, leading to the inactivation of tumor suppressor genes and promoting cell growth . This epigenetic modification can result in uncontrolled cell proliferation and potentially lead to carcinogenesis.
Moreover, this compound can induce oxidative stress in cells by generating reactive oxygen species (ROS). This oxidative stress can damage cellular components, including lipids, proteins, and DNA, leading to impaired cell function and apoptosis . The compound’s impact on cellular metabolism and gene expression underscores its potential to disrupt normal cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the generation of reactive oxygen species (ROS), which can cause oxidative damage to cellular components . This compound can also bind to DNA and proteins, leading to structural changes and functional impairments.
This compound has been shown to inhibit the activity of certain enzymes, such as superoxide dismutase, which is responsible for detoxifying ROS . This inhibition can exacerbate oxidative stress and contribute to cellular damage. Additionally, this compound can interfere with DNA repair mechanisms, further increasing the risk of genetic mutations and carcinogenesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term impact on cellular function. Studies have shown that this compound can be absorbed through the skin and gastrointestinal tract, with a significant portion being excreted through urine and feces . Chronic exposure to this compound can lead to its accumulation in tissues, resulting in prolonged cellular effects.
Long-term exposure to this compound has been associated with various adverse health effects, including respiratory issues, cardiovascular diseases, and carcinogenesis . The temporal effects of this compound highlight the importance of monitoring its stability and degradation in laboratory studies to understand its long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Low doses of this compound may not cause significant adverse effects, while higher doses can lead to toxicity and severe health issues. In animal studies, high doses of this compound have been shown to induce lung tumors, including adenomas, adenocarcinomas, and squamous cell carcinomas .
Additionally, high doses of this compound can cause nephrotoxicity, characterized by changes in kidney metabolism and renal clearance rates . The dosage-dependent effects of this compound emphasize the need for careful consideration of exposure levels in both experimental and real-world settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. One of the key pathways is the tricarboxylic acid (TCA) cycle, where this compound can affect the activity of enzymes such as citrate synthase and aconitase . These interactions can alter metabolic flux and metabolite levels, impacting overall cellular metabolism.
Furthermore, this compound can influence amino acid metabolism by interacting with enzymes involved in the synthesis and degradation of amino acids . The compound’s role in these metabolic pathways highlights its potential to disrupt normal metabolic processes and contribute to cellular dysfunction.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via specific transporters and binding proteins that facilitate its entry into the cytoplasm . Once inside the cell, this compound can bind to intracellular proteins and enzymes, affecting their function and localization.
The distribution of this compound within tissues can vary depending on the route of exposure and the duration of exposure. Chronic exposure to this compound can lead to its accumulation in specific tissues, such as the liver, kidneys, and lungs . Understanding the transport and distribution of this compound is crucial for assessing its potential health risks.
Subcellular Localization
This compound’s subcellular localization can influence its activity and function. Studies have shown that this compound can accumulate in the mitochondria, cytoplasm, and nucleus of cells . The presence of this compound in these subcellular compartments can affect various cellular processes, including energy production, gene expression, and protein synthesis.
In the mitochondria, this compound can disrupt the electron transport chain, leading to impaired ATP production and increased ROS generation . In the nucleus, this compound can interact with DNA and histones, affecting chromatin structure and gene expression. The subcellular localization of this compound underscores its potential to cause widespread cellular damage.
準備方法
Synthetic Routes and Reaction Conditions: Nickel chloride can be synthesized through several methods. One common laboratory method involves the reaction of nickel metal with chlorine gas:
Ni+Cl2→NiCl2
Another method involves dissolving nickel in hydrochloric acid:
Ni+2HCl→NiCl2+H2
Industrial Production Methods: Industrially, this compound is often produced by dissolving nickel oxide in hydrochloric acid. The resulting solution is then evaporated to obtain this compound crystals. High-purity this compound can be prepared by repeated precipitation using hydrogen chloride gas in a mixture of aqueous this compound and acetone .
化学反応の分析
Nickel chloride undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can be reduced to metallic nickel using reducing agents such as hydrogen gas:
NiCl2+H2→Ni+2HCl
Substitution Reactions: this compound reacts with ammonia to form hexamminenickel(II) chloride:
NiCl2+6NH3→[Ni(NH3)6]Cl2
Complex Formation: this compound forms various complexes with ligands such as ethylenediamine and phosphines. For example:
NiCl2+2PPh3→NiCl2(PPh3)2
科学的研究の応用
Nickel chloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other nickel compounds and as a catalyst in various chemical reactions.
Biology: this compound is used in studies involving nickel’s role in biological systems, including its interaction with proteins and enzymes.
Medicine: Research on this compound includes its potential use in cancer treatment due to its cytotoxic properties.
Industry: this compound is used in electroplating, as a catalyst in the production of silicon tetrachloride, and in the manufacture of nickel catalysts .
類似化合物との比較
- Nickel fluoride (NiF₂)
- Nickel bromide (NiBr₂)
- Nickel iodide (NiI₂)
- Cobalt chloride (CoCl₂)
- Copper chloride (CuCl₂)
Nickel chloride’s unique properties, such as its deliquescence and ability to form various complexes, make it a valuable compound in both research and industrial applications.
特性
CAS番号 |
7718-54-9 |
|---|---|
分子式 |
Cl2Ni |
分子量 |
129.60 g/mol |
IUPAC名 |
nickel(2+);dichloride |
InChI |
InChI=1S/2ClH.Ni/h2*1H;/q;;+2/p-2 |
InChIキー |
QMMRZOWCJAIUJA-UHFFFAOYSA-L |
SMILES |
Cl[Ni]Cl |
正規SMILES |
[Cl-].[Cl-].[Ni+2] |
沸点 |
Sublimes @ 973 °C; deliquesces |
Color/Form |
Yellow scales; ... golden yellow Brown scales Golden yellow |
密度 |
3.55 at 59 °F (USCG, 1999) 3.51 |
melting_point |
1001 °C |
| 7718-54-9 37211-05-5 |
|
物理的記述 |
Nickel chloride appears as a brown or green colored solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals. DryPowder; Liquid; WetSolid, Liquid |
ピクトグラム |
Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
関連するCAS |
7791-20-0 (hexahydrate) |
溶解性 |
Soluble in ethanol and ammonium hydroxide, insoluble in ammonia 64.2 g/100 cc water @ 20 °C 87.6 g/100 cc water @ 100 °C SOL IN ETHANOL & AMMONIUM HYDROXIDE INSOLUBLE IN AMMONIA 16.2 wt% in ethylene glycol at 20 °C 0.8 G/100 ML HYDRAZINE @ 20 °C Water solubility: 2.54X10+6 mg/l @ 20 °C |
同義語 |
nickel chloride nickel chloride dihydrate nickel chloride hemihydrate nickel chloride heptahydrate nickel chloride hexahydrate nickel chloride hydrate nickel chloride monohydrate nickel chloride monohydroxide nickel chloride tetrahydrate nickel chloride trihydroxide |
蒸気圧 |
1 mm Hg at 671 °C (solid) |
製品の起源 |
United States |
Q1: How does nickel chloride exert its toxic effects on the male reproductive system?
A1: Research indicates that this compound can penetrate the blood-testis barrier and disrupt spermatogenesis, potentially by interfering with hormone production and testicular steroidogenesis [, , ]. This can lead to decreased sperm motility, density, and increased morphological abnormalities, ultimately reducing fertility [, , ]. Additionally, this compound exposure can cause oxidative stress in testicular tissues, further contributing to reproductive damage [].
Q2: What are the observed effects of this compound on the endocrine system?
A2: this compound has been identified as an endocrine disruptor, interfering with the biosynthesis or activity of hormones [, ]. Studies show that exposure to this compound can significantly decrease serum testosterone levels in rats [, , ], potentially impacting various physiological processes.
Q3: What are the implications of nickel accumulation in the organs of aquatic organisms like Nile tilapia?
A4: Studies on Nile tilapia reveal that this compound accumulates primarily in the kidneys, followed by the liver and gills []. This bioaccumulation can have detrimental effects on organ function and overall fish health. Interestingly, gills exhibit the highest nickel depuration rates, highlighting their role in eliminating this toxic metal [].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound hexahydrate is NiCl2.6H2O. Its molecular weight is 237.69 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A6: While the provided research papers don't delve into specific spectroscopic data for this compound, UV-Vis spectroscopy can be used to study the complex formation between nickel ions and ligands, as demonstrated in studies on nickel sulfamate plating solutions [].
Q6: What are the applications of nickel nanoparticles in the petroleum industry?
A9: Nickel nanoparticles possess catalytic and magnetic properties that make them valuable in the petroleum industry []. Their large surface area enhances catalytic activity in various conversion processes, improving efficiency [].
Q7: Have there been any computational studies on this compound?
A10: While the provided papers don't detail specific computational studies, they highlight the potential of modeling in understanding battery performance. For instance, modeling studies on sodium-nickel chloride batteries are crucial for developing accurate battery management systems [].
Q8: Does the chemical form of nickel influence its toxicity?
A11: Research suggests that the toxicity of nickel can vary depending on its chemical form. While the provided papers primarily focus on this compound, comparing its effects with other nickel compounds like nickel sulfate reveals subtle differences in toxicity and accumulation patterns in organisms [].
Q9: What are some strategies for preparing high-purity this compound solutions?
A12: Membrane electrolysis emerges as an efficient and environmentally friendly method for producing high-purity this compound solutions [, ]. This method offers advantages like controllable electrochemical parameters, high current efficiency, and effective separation of impurities [, ].
Q10: What are the toxic effects of this compound on the thymus gland?
A14: Research demonstrates that a single injection of this compound in rats can induce acute thymic involution, characterized by a significant decrease in thymic weight and lymphocyte depletion []. This involution is accompanied by increased lipid peroxidation, suggesting oxidative stress as a contributing factor to thymic damage [].
Q11: How does this compound affect the liver?
A15: Research on mice indicates that exposure to this compound can significantly alter the expression of hepatic genes involved in lipid and cholesterol metabolism, potentially contributing to metabolic disorders []. Notably, these gene expression changes resemble those observed after exposure to particulate matter containing high levels of nickel [].
Q12: Can dietary supplements like caffeine or vitamin E protect against this compound toxicity?
A16: Studies exploring the protective effects of caffeine and vitamin E against this compound toxicity in freshwater bivalves suggest that these supplements may partially mitigate the negative effects on protein content and promote faster recovery [, ].
Q13: What analytical techniques are commonly employed to study this compound and its effects?
A13: Researchers utilize a range of analytical techniques to study this compound. These include:
- Atomic absorption spectrometry (AAS): For determining trace amounts of nickel in various samples [].
- Electrothermal atomic absorption spectrometry (ETAAS): Used to quantify zinc levels in the presence of interferences like this compound, often employing modifiers like aluminum sulfate for improved accuracy [].
- Inductively coupled plasma (ICP): For characterizing the elemental composition of materials like nickel matte, a common source of nickel [].
- Gas chromatography/thermionic specific detector (GC/TSD): Used to analyze paraquat levels in biological samples after chemical reduction using sodium borohydride and this compound [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















